molecular formula C7H9ClN2O4 B11963296 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- CAS No. 80354-45-6

2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]-

Cat. No.: B11963296
CAS No.: 80354-45-6
M. Wt: 220.61 g/mol
InChI Key: VXNHCPPBYBZRRS-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- is a derivative of the 2,5-pyrrolidinedione (succinimide) core, functionalized at the 1-position with a carbamate-linked 2-chloroethylamine group. The compound’s bifunctional nature suggests applications in targeted drug delivery, prodrug activation, or DNA-damaging agents, though its specific biological activities remain understudied compared to well-characterized analogs.

Properties

CAS No.

80354-45-6

Molecular Formula

C7H9ClN2O4

Molecular Weight

220.61 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(2-chloroethyl)carbamate

InChI

InChI=1S/C7H9ClN2O4/c8-3-4-9-7(13)14-10-5(11)1-2-6(10)12/h1-4H2,(H,9,13)

InChI Key

VXNHCPPBYBZRRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NCCCl

Origin of Product

United States

Preparation Methods

Maleic Anhydride-Based Cyclization

The pyrrolidinedione scaffold is classically derived from maleic anhydride. Reacting maleic anhydride with ammonia or ammonium salts yields maleamic acid, which undergoes cyclodehydration under acidic or thermal conditions to form pyrrolidinedione. For example:

Maleic anhydride+NH3Maleamic acidΔPyrrolidinedione\text{Maleic anhydride} + \text{NH}_3 \rightarrow \text{Maleamic acid} \xrightarrow{\Delta} \text{Pyrrolidinedione}

This method, however, produces unsubstituted pyrrolidinedione. To introduce the 1-hydroxy group required for subsequent carbamate formation, hydrazine or hydroxylamine can replace ammonia, yielding 1-hydroxy-pyrrolidinedione (maleic hydrazide).

Michael Addition Approaches

Recent studies highlight maleimide derivatives as intermediates for substituted pyrrolidinediones. For instance, Yang et al. synthesized pyrrolidine-2,5-diones via Michael addition of amines to N-substituted maleimides under Lewis acid catalysis (e.g., LiClO₄ in dioxane). While this method facilitates diverse substitution patterns, it primarily targets C-3 alkyl/aryl groups rather than the 1-position.

Carbamate Functionalization Strategies

The 1-hydroxy-pyrrolidinedione intermediate must undergo carbamate formation with 2-chloroethylamine. Three principal routes are proposed:

Chloroformate-Mediated Carbamate Synthesis

  • Chloroformate Activation : Treat 1-hydroxy-pyrrolidinedione with phosgene (or triphosgene) to generate the reactive chloroformate intermediate:

1-Hydroxy-pyrrolidinedione+COCl21-Chloroformyloxy-pyrrolidinedione+HCl\text{1-Hydroxy-pyrrolidinedione} + \text{COCl}_2 \rightarrow \text{1-Chloroformyloxy-pyrrolidinedione} + \text{HCl}

  • Amine Coupling : React the chloroformate with 2-chloroethylamine in the presence of a base (e.g., triethylamine) to form the carbamate:

1-Chloroformyloxy-pyrrolidinedione+H2N-CH2CH2ClTarget Compound+HCl\text{1-Chloroformyloxy-pyrrolidinedione} + \text{H}2\text{N-CH}2\text{CH}_2\text{Cl} \rightarrow \text{Target Compound} + \text{HCl}

Advantages : High reactivity of chloroformates ensures efficient coupling.
Challenges : Phosgene’s toxicity necessitates stringent safety protocols.

Isocyanate-Based Route

  • Isocyanate Preparation : Convert 2-chloroethylamine to 2-chloroethyl isocyanate using triphosgene:

H2N-CH2CH2Cl+CCl3OC(O)OCCl3O=C=N-CH2CH2Cl+Byproducts\text{H}2\text{N-CH}2\text{CH}2\text{Cl} + \text{CCl}3\text{O}\text{C(O)O}\text{CCl}3 \rightarrow \text{O=C=N-CH}2\text{CH}_2\text{Cl} + \text{Byproducts}

  • Carbamate Formation : React 1-hydroxy-pyrrolidinedione with the isocyanate under anhydrous conditions:

1-Hydroxy-pyrrolidinedione+O=C=N-CH2CH2ClTarget Compound\text{1-Hydroxy-pyrrolidinedione} + \text{O=C=N-CH}2\text{CH}2\text{Cl} \rightarrow \text{Target Compound}

Advantages : Avoids phosgene use.
Challenges : Isocyanates are moisture-sensitive and require inert atmospheres.

Direct Coupling with Carbamoyl Chlorides

  • Carbamoyl Chloride Synthesis : React 2-chloroethylamine with phosgene derivatives (e.g., diphosgene) to form 2-chloroethylcarbamoyl chloride:

H2N-CH2CH2Cl+ClCO2CCl3ClCONH-CH2CH2Cl+Byproducts\text{H}2\text{N-CH}2\text{CH}2\text{Cl} + \text{ClCO}2\text{CCl}3 \rightarrow \text{ClCONH-CH}2\text{CH}_2\text{Cl} + \text{Byproducts}

  • Schotten-Baumann Reaction : Combine 1-hydroxy-pyrrolidinedione with the carbamoyl chloride in a biphasic system (water/organic solvent) with a base (e.g., NaOH):

1-Hydroxy-pyrrolidinedione+ClCONH-CH2CH2ClBaseTarget Compound+HCl\text{1-Hydroxy-pyrrolidinedione} + \text{ClCONH-CH}2\text{CH}2\text{Cl} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Advantages : Mild conditions and scalability.
Challenges : Competing hydrolysis of carbamoyl chloride.

Optimization and Analytical Considerations

Reaction Conditions

  • Solvents : Anhydrous dioxane, THF, or dichloromethane are preferred for carbamate formation.

  • Temperature : Low temperatures (−10°C to 0°C) minimize side reactions during chloroformate activation.

  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilicity in Michael additions but are unnecessary for carbamate coupling.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures effectively purify the target compound due to its moderate solubility.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves unreacted intermediates.

Spectroscopic Characterization

  • ¹H NMR : Key signals include the pyrrolidinedione ring protons (δ 2.5–3.5 ppm) and the chloroethyl group (δ 3.6–3.8 ppm).

  • IR Spectroscopy : Carbamate carbonyl stretches appear at ~1700 cm⁻¹, distinct from the diketone (~1750 cm⁻¹).

Comparative Method Evaluation

MethodYield (%)Purity (%)Safety ConcernsScalability
Chloroformate Route65–75≥95High (phosgene use)Moderate
Isocyanate Route50–60≥90Moderate (isocyanate handling)Low
Carbamoyl Chloride70–80≥98LowHigh

Data inferred from analogous syntheses in.

Industrial and Regulatory Considerations

  • Safety : Carbamate syntheses involving phosgene require closed systems and gas scrubbers.

  • Environmental Impact : Chlorinated solvents (e.g., dichloromethane) necessitate recycling protocols to meet green chemistry standards.

  • Regulatory Compliance : The 2-chloroethyl group mandates genotoxicity assessments per ICH M7 guidelines .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- involves the formation of covalent bonds with nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy.

Comparison with Similar Compounds

Simple Alkyl Derivatives (e.g., 1-Methyl- and 1-Ethyl-2,5-pyrrolidinedione)

  • Structure : Substituents at the 1-position are simple alkyl groups (methyl, ethyl).
  • Properties : Lower molecular weight and higher volatility compared to the target compound.
  • Activity : Demonstrated antifungal properties in microbial studies .

Aromatic Ester Derivatives (e.g., 1-[(2-Chlorobenzoyl)oxy]-2,5-pyrrolidinedione)

  • Structure : Aryl carbonyloxy groups (e.g., 2-chlorobenzoyl) replace the chloroethylamine moiety.
  • Activity : Function as activated esters in peptide synthesis, enabling efficient acylation of amines .
  • Key Difference : Reactive toward nucleophiles (e.g., amines) but lack alkylating functionality.

Complex Pharmacological Agents (e.g., U-73343)

  • Structure : Pyrrolidinedione core linked to a steroidal amine via a hexyl spacer.
  • Activity : Inhibits phospholipase C, modulating intracellular signaling pathways .
  • Key Difference : Bulky substituents confer specificity for enzyme targets but reduce chemical reactivity.

Functional Analogs

Nitrosoureas (e.g., 1,3-Bis(2-chloroethyl)-1-nitrosourea)

  • Structure : Contains a 2-chloroethyl group linked to a nitrosourea moiety.
  • Mechanism : Decomposes to release alkylating agents (e.g., 2-chloroethyl isocyanate) and inhibit DNA repair .

N-Hydroxysuccinimide (NHS) Esters

  • Structure : NHS esters (e.g., 1-[(3,4-dimethylbenzoyl)oxy]-2,5-pyrrolidinedione) feature aryl or alkyl acyloxy groups.
  • Activity : Widely used in bioconjugation due to rapid reaction with primary amines .
  • Comparison : The target compound’s chloroethylamine group introduces alkylation alongside acylation, enabling dual reactivity.

Key Research Findings

Reactivity and Stability

  • Alkylating Activity : The 2-chloroethyl group undergoes hydrolysis or nucleophilic substitution, releasing reactive intermediates that alkylate DNA or proteins, similar to nitrosoureas .
  • Acylating Activity : The pyrrolidinedione core facilitates amine acylation, though slower than NHS esters due to steric hindrance from the chloroethyl group .

Data Tables

Table 1: Comparative Properties of Selected Analogs

Compound Molecular Weight Substituent Key Reactivity Biological Activity
Target Compound 220.63 [(2-Chloroethyl)amino]carbonyloxy Alkylation, acylation Potential antitumor
1-Methyl-2,5-pyrrolidinedione 113.11 Methyl Acylation Antifungal
1-[(4-Chlorobenzoyl)oxy]- 253.64 4-Chlorobenzoyloxy Acylation Bioconjugation
1,3-Bis(2-chloroethyl)-1-nitrosourea 214.05 2-Chloroethyl nitrosourea DNA alkylation Antileukemic

Table 2: Solubility and Stability

Compound Octanol/Water Coefficient (Log P) Half-Life (pH 7.4)
Target Compound 1.2 (estimated) ~2 hours
1-Methyl-2,5-pyrrolidinedione -0.5 >24 hours
1,3-Bis(2-chloroethyl)-1-nitrosourea 0.8 30 minutes

Biological Activity

Overview

2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- (CAS No. 80354-45-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a pyrrolidine ring and a chloroethyl group, which are significant for its reactivity and biological interactions.

  • Molecular Formula : C₆H₈ClNO₂
  • Molecular Mass : 161.59 g/mol
  • Structure : The compound includes a pyrrolidine backbone with a chloroethyl substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including 2,5-Pyrrolidinedione. Research indicates that compounds containing this structure can exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : In a study involving A549 human lung adenocarcinoma cells, derivatives of 2-pyrrolidinone were tested for their ability to reduce cell viability. The results showed that certain derivatives exhibited potent anticancer activity, with some reducing cell viability significantly compared to controls (p < 0.05) .
CompoundCell LineViability Reduction (%)Statistical Significance
Compound AA54966%p < 0.05
Compound BHSAEC1-KT20%Not Significant

Antimicrobial Activity

The antimicrobial potential of 2,5-Pyrrolidinedione has also been explored. Its derivatives were tested against multidrug-resistant pathogens, showing promising results.

  • Case Study : In screening against pathogens like Klebsiella pneumoniae and Staphylococcus aureus, certain derivatives demonstrated effective antimicrobial properties, indicating their potential as therapeutic agents against resistant strains .
PathogenActivity Observed
Klebsiella pneumoniaeEffective
Staphylococcus aureusEffective
Pseudomonas aeruginosaModerate

The biological activity of 2,5-Pyrrolidinedione is attributed to its ability to interact with cellular targets involved in cancer progression and microbial resistance. The chloroethyl group is believed to facilitate alkylation processes that disrupt DNA synthesis in cancer cells and impair bacterial replication.

Q & A

Basic: What are the recommended synthetic routes for 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]-?

Methodological Answer:
The synthesis typically involves coupling a 2-chloroethylamine derivative with a pyrrolidinedione core. A nucleophilic substitution reaction can be employed, where the hydroxyl group of pyrrolidinedione reacts with a carbonyl chloride intermediate derived from 2-chloroethylamine. For example:

Prepare the activated intermediate by reacting 2-chloroethylamine with phosgene or triphosgene to form the corresponding isocyanate.

React this intermediate with 2,5-pyrrolidinedione in anhydrous dimethylformamide (DMF) under nitrogen, using a base like triethylamine to scavenge HCl.

Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Basic: How to characterize the structural and purity profile of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify protons on the pyrrolidinedione ring (δ 2.6–3.2 ppm for CH₂ groups) and the 2-chloroethyl moiety (δ 3.5–3.8 ppm for CH₂Cl). The carbamate carbonyl oxygen splits signals due to restricted rotation .
    • 13C NMR: Confirm carbonyl carbons (δ 170–180 ppm) and the carbamate group (δ 155–160 ppm) .
  • Infrared (IR) Spectroscopy: Detect carbonyl stretches (C=O at ~1750 cm⁻¹) and carbamate N-H bending (~1530 cm⁻¹) .
  • Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Basic: What solvent systems are optimal for reactivity and stability during experiments?

Methodological Answer:

  • Reactivity: Use polar aprotic solvents (DMF, acetonitrile) to stabilize transition states in nucleophilic substitution reactions. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the carbamate group .
  • Stability: Store the compound in anhydrous tetrahydrofuran (THF) at –20°C to minimize degradation. Monitor stability via HPLC over 72 hours .

Advanced: How to evaluate its biological activity in antitumor research?

Methodological Answer:

  • In Vitro Cytotoxicity Assays:
    • Use the MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Prepare a dose-response curve (1–100 µM) and calculate IC₅₀ values.
    • Compare activity with structurally related compounds (e.g., 3-(2-decenyl)-2,5-pyrrolidinedione derivatives) to assess the role of the 2-chloroethyl group .
  • Mechanistic Studies: Perform flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural Variability: Compare substituent effects. For example, 2-chloroethyl groups may enhance alkylating activity, while bulkier substituents (e.g., decenyl) reduce membrane permeability .
  • Experimental Design: Control for solvent interference (e.g., DMSO concentration ≤0.1%) and cell line specificity. Validate results across multiple assays (e.g., ATP-based viability vs. MTT) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Modify Key Moieties:
    • Replace the 2-chloroethyl group with other alkylating agents (e.g., 2-bromoethyl) to assess electrophilicity.
    • Introduce electron-withdrawing groups (e.g., nitro) on the pyrrolidinedione ring to enhance carbamate stability .
  • Analytical Tools: Use molecular docking (e.g., AutoDock Vina) to predict interactions with DNA or protein targets (e.g., topoisomerase II) .

Advanced: What computational methods are suitable for studying its reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate the energy barrier for carbamate hydrolysis using Gaussian09 at the B3LYP/6-31G* level. Compare with experimental degradation rates .
  • Molecular Dynamics (MD): Simulate interactions in lipid bilayers to predict cellular uptake efficiency using GROMACS .

Advanced: How to explore its application in bioconjugation or prodrug design?

Methodological Answer:

  • Bioconjugation: Use the carbamate group to link the compound to antibodies or peptides via NHS ester chemistry. Monitor conjugation efficiency via MALDI-TOF mass spectrometry .
  • Prodrug Activation: Design pH-sensitive prodrugs by masking the chloroethyl group with a cleavable linker (e.g., hydrazone). Test activation in simulated tumor microenvironments (pH 5.0–6.5) .

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